

Oseltamivir Synthesis: A Comparative Analysis of Novel Routes Versus the Roche Standard

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For researchers and drug development professionals, this guide provides an in-depth comparison of emerging synthetic routes for the antiviral drug **Oseltamivir** against the established Roche methodology. We present a quantitative analysis of key performance indicators, detailed experimental protocols for pivotal reactions, and visual workflows to facilitate a comprehensive understanding of these evolving synthetic strategies.

The traditional commercial synthesis of **Oseltamivir**, developed by Roche, has long relied on (-)-shikimic acid as a chiral starting material.[1] While effective, this dependence on a natural product, harvested from Chinese star anise, has raised concerns regarding supply chain vulnerability and cost fluctuations.[2] Consequently, the scientific community has actively pursued alternative, more sustainable, and potentially more efficient synthetic pathways. This guide evaluates several of these novel routes, highlighting their advantages and disadvantages relative to the industry standard.

Quantitative Comparison of Oseltamivir Synthesis Routes

The following table summarizes key quantitative data for the Roche synthesis and several prominent novel routes, offering a clear comparison of their efficiency and starting materials.



Synthesis Route	Starting Material(s)	Number of Steps	Overall Yield (%)	Use of Azides	Key Reactions
Roche (from Shikimic Acid)	(-)-Shikimic Acid	~10-12	17-22%[1]	Yes	Epoxidation, Azide opening of epoxide[1]
Corey	Butadiene, Acrylic Acid	~12	~30%[3]	No	Asymmetric Diels-Alder, lodolactamiza tion, Aziridination[1][3]
Shibasaki	Aziridine derivative	~14	Not explicitly stated	Yes	Enantioselect ive desymmetriz ation of aziridine, lodolactamiza tion[1]
Fukuyama	Pyridine, Acrolein	~14	~22%[4]	No	Asymmetric Diels-Alder, Bromolactoni zation, Hofmann rearrangeme nt[1][4]
Trost	Bicyclic lactone	8	~30%[2][5]	No	Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), Rhodium-catalyzed

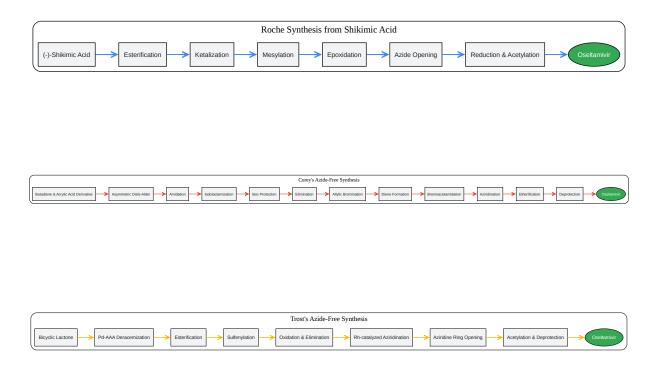


					aziridination[5
From Diethyl D-Tartrate	Diethyl D- Tartrate	11	High individual step yields[6]	No	Asymmetric aza-Henry reaction, Domino nitro- Michael/Horn er- Wadsworth- Emmons (HWE) reaction[6]
From D- Ribose	D-Ribose	12	Not explicitly stated	No	Ring-closing metathesis (RCM)[7][8]
From D- Mannitol	D-Mannitol	~18	Not explicitly stated	No	Intramolecula r aldol reaction[9] [10]

Experimental Workflows and Synthesis Pathways

The following diagrams illustrate the logical flow of the key transformations in the Roche synthesis and a selection of the novel routes.





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